3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride
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Overview
Description
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with a unique structure that includes a pyridinium ion, a phenylsulfanyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-hydroxypyridine with a phenylsulfanyl methylating agent in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-methylpyridinium chloride: Lacks the phenylsulfanyl group, making it less hydrophobic.
1-[(Phenylsulfanyl)methyl]pyridinium chloride: Lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness
3-Hydroxy-1-[(phenylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(phenylsulfanylmethyl)pyridin-1-ium-3-ol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClH/c14-11-5-4-8-13(9-11)10-15-12-6-2-1-3-7-12;/h1-9H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOXIRTOLYXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC[N+]2=CC=CC(=C2)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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